3-Oxo-3-(4-chlorophenyl)propanamide

Description

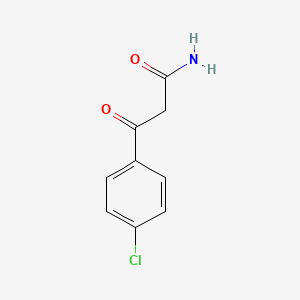

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClNO2 |

|---|---|

Molecular Weight |

197.62 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-3-oxopropanamide |

InChI |

InChI=1S/C9H8ClNO2/c10-7-3-1-6(2-4-7)8(12)5-9(11)13/h1-4H,5H2,(H2,11,13) |

InChI Key |

SABFKWMEKIPNLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Oxo 3 4 Chlorophenyl Propanamide

Conventional Synthetic Routes to 3-Oxo-3-(4-chlorophenyl)propanamide

Conventional methods for synthesizing this compound typically involve well-known organic reactions such as ester condensations and acylation strategies. These routes are characterized by their reliability and the use of readily available starting materials.

Ester Condensation Approaches

A primary and efficient method for the synthesis of β-ketoamides like this compound involves a two-step process starting with a Claisen condensation reaction to form a β-keto ester, followed by amidation.

The initial step is the synthesis of ethyl 3-oxo-3-(4-chlorophenyl)propanoate. This is typically achieved through a Claisen condensation of 4-chloroacetophenone with a carbonate derivative, such as diethyl carbonate, in the presence of a strong base like sodium hydride prepchem.com. The reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl group of the carbonate, leading to the formation of the β-keto ester after an acidic workup.

The subsequent step is the amidation of the resulting ethyl 3-oxo-3-(4-chlorophenyl)propanoate. This transformation can be accomplished by reacting the ester with ammonia (B1221849). This nucleophilic acyl substitution reaction replaces the ethoxy group of the ester with an amino group to yield the desired this compound. While specific conditions for this exact amidation are not extensively detailed in the literature, general procedures for the amidation of β-keto esters are well-established and typically involve treatment with aqueous or alcoholic ammonia, sometimes under pressure and/or elevated temperatures. A study on a related quinazoline (B50416) system showed that attempted amidation of a similar ester in boiling acetic acid unfortunately led to hydrolysis back to the carboxylic acid, highlighting the need for carefully chosen reaction conditions to favor amidation over hydrolysis sapub.org.

Table 1: Synthesis of Ethyl 3-oxo-3-(4-chlorophenyl)propanoate via Claisen Condensation

| Starting Materials | Base | Solvent | Reaction Conditions | Product | Ref. |

| 4-Chloroacetophenone, Diethyl carbonate | Sodium hydride (55% in mineral oil) | Diethyl carbonate | Dropwise addition, then heating | Ethyl 3-oxo-3-(4-chlorophenyl)propanoate | prepchem.com |

Acylation Strategies Involving Propanamide Derivatives

Another conventional approach involves the direct acylation of a pre-formed propanamide derivative. This strategy hinges on the generation of a suitable enolate from a propanamide derivative, which then reacts with an acylating agent.

A plausible route would be the acylation of the enolate of propanamide with a 4-chlorobenzoyl derivative, most commonly 4-chlorobenzoyl chloride. The propanamide would first be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding enolate. This enolate would then react with 4-chlorobenzoyl chloride in a nucleophilic acyl substitution reaction to form this compound. The use of a strong, hindered base like LDA is crucial to ensure complete enolate formation and to minimize self-condensation side reactions.

Modifications of Aromatic Precursors

The synthesis of this compound can also be viewed from the perspective of modifying a readily available aromatic precursor. The most common starting material for this approach is 4-chloroacetophenone, which already contains the 4-chlorophenyl keto fragment of the target molecule.

As described in the ester condensation approach (Section 2.1.1), the key transformation is the introduction of the propanamide side chain. The reaction of 4-chloroacetophenone with diethyl carbonate and a strong base effectively builds the carbon skeleton of the final product in the form of a β-keto ester prepchem.com. This intermediate, ethyl 3-oxo-3-(4-chlorophenyl)propanoate, is then converted to the target amide. This strategy is often preferred due to the commercial availability and relatively low cost of 4-chloroacetophenone.

Advanced Synthetic Approaches to this compound

Advanced synthetic methodologies offer alternative pathways to this compound, often with advantages in terms of efficiency, atom economy, and the potential for generating diverse libraries of related compounds. These methods include catalytic approaches and multicomponent reactions.

Catalytic Methods in this compound Synthesis

Modern catalytic systems can provide more direct and environmentally benign routes to β-ketoamides. While a specific catalytic synthesis for this compound is not prominently reported, related catalytic reactions for the synthesis of α-ketoamides and β-keto esters suggest potential pathways.

For instance, catalytic methods for the synthesis of α-ketoamides from α-ketoaldehydes and amines have been developed using a reusable glucose-based carbonaceous material as a metal-free catalyst researchgate.net. Although this applies to α-ketoamides, it highlights the potential for developing catalytic systems for the synthesis of β-ketoamides. Another approach could involve the catalytic C-acylation of amide enolates. Research has shown the use of ethylenediamine-derived β-enamino amides as equivalents of amide enolate synthons in C-acylation reactions with N-protected amino acids, leading to functionalized β-keto amides nih.gov. Adapting such a system for acylation with a 4-chlorobenzoyl equivalent could provide a catalytic route to the target molecule.

Furthermore, the Blaise reaction, which involves the reaction of a nitrile with an α-haloester in the presence of zinc, offers a pathway to β-keto esters, which are direct precursors to β-ketoamides wikipedia.orgnih.govorganicreactions.orgwikipedia.org. While traditionally a stoichiometric reaction, catalytic variants of the Blaise reaction could be envisioned.

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are powerful tools for the rapid construction of complex molecules. While a specific MCR for the direct synthesis of this compound is not well-documented, several MCRs could be adapted to produce this or closely related structures.

One potential approach is a three-component reaction involving an aldehyde, a ketone, and an amide or nitrile derivative. For example, a three-component reaction of an aromatic aldehyde, an enolizable ketone, and a nitrile in the presence of acetyl chloride has been shown to produce β-acetamido ketones organic-chemistry.org. By using 4-chlorobenzaldehyde (B46862), a suitable ketone, and a propanamide-like component, a pathway to the target molecule could be devised. Another three-component reaction for the synthesis of β-amide ketones involves the reaction of aldehydes, phenylacetylene, and amides, although this leads to a different substitution pattern researchgate.net.

The Passerini and Ugi reactions are well-known isocyanide-based MCRs that produce α-acyloxy amides and bis-amides, respectively wikipedia.orgwikipedia.orgnumberanalytics.comresearchgate.netgeorgiasouthern.edunih.govsemanticscholar.orgbas.bg. While the direct products of these reactions are not β-ketoamides, the versatility of these reactions and the potential for post-MCR modifications could provide an indirect route. For instance, a Passerini reaction involving 4-chlorobenzaldehyde could yield an α-acyloxy amide that might be further elaborated to the target structure.

Table 2: Examples of Multicomponent Reactions for the Synthesis of Amide-Containing Scaffolds

| MCR Type | Reactants | Product Type | Potential Application for Target Synthesis |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Indirect route using 4-chlorobenzaldehyde |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Bis-Amide | Indirect route using 4-chlorobenzaldehyde |

| Three-Component Reaction | Aldehyde, Ketone, Nitrile/Acyl Chloride | β-Acetamido Ketone | Potential direct route using 4-chlorobenzaldehyde |

Flow Chemistry Applications for Continuous Synthesis

There is no specific information available in the searched literature detailing the use of flow chemistry for the continuous synthesis of this compound. Although flow chemistry is increasingly adopted for the safe and efficient production of various chemical compounds, including active pharmaceutical ingredients and their intermediates, its application to this specific molecule has not been reported in the provided sources.

Chemical Reactivity and Mechanistic Investigations of 3 Oxo 3 4 Chlorophenyl Propanamide

Electrophilic Reactivity Profiles

The electrophilic character of 3-Oxo-3-(4-chlorophenyl)propanamide is primarily centered on the carbonyl groups and the potential for substitution on the aromatic ring.

Carbonyl Group Activation and Subsequent Transformations

The ketone and amide carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles. The reactivity of these carbonyls can be significantly enhanced through activation, typically by protonation or coordination to a Lewis acid. This activation increases the positive charge on the carbonyl carbon, making it a more potent electrophile.

Once activated, the carbonyl groups can undergo a variety of transformations. For instance, they can be targeted by nucleophiles such as organometallic reagents or hydride donors. The presence of two carbonyl groups allows for potential selectivity in these reactions, which is often dictated by the reaction conditions and the nature of the nucleophile.

Aromatic Ring Functionalization Strategies

The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions. The chloro substituent is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine atom. However, as a deactivating group, it slows down the rate of these substitutions compared to unsubstituted benzene. The propanamide side chain, particularly the carbonyl group adjacent to the ring, is also a deactivating group and a meta-director. The interplay of these two substituents will govern the regioselectivity of any electrophilic aromatic substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of another halogen atom (e.g., Br, Cl) onto the ring, usually in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The specific conditions required for these reactions on this compound would need to be determined experimentally, taking into account the directing and activating/deactivating effects of the existing substituents.

Nucleophilic Reactivity Profiles

The nucleophilic character of this compound is primarily associated with the α-carbon, the amide nitrogen, and the potential for the carbonyl oxygens to act as nucleophiles in certain contexts.

Reactions at the α-Carbon and Keto-Enol Tautomerism Dynamics

The methylene (B1212753) group situated between the two carbonyl groups (the α-carbon) is particularly acidic due to the electron-withdrawing effects of both the ketone and the amide. This acidity facilitates the formation of a resonance-stabilized enolate anion upon deprotonation by a suitable base. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Keto-Enol Tautomerism:

Like other β-dicarbonyl compounds, this compound exists in a tautomeric equilibrium between the keto and enol forms. masterorganicchemistry.com The enol form is characterized by the presence of a hydroxyl group and a carbon-carbon double bond. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of acids or bases. masterorganicchemistry.com In many cases, the keto form is the major tautomer at equilibrium.

The enol form, while often the minor component, is crucial for understanding the reactivity of the α-carbon. It can react with electrophiles directly, and its formation is a key step in the base-catalyzed generation of the enolate.

Reactions of the α-Carbon:

The nucleophilic enolate derived from this compound can undergo several important reactions, including:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the α-position.

Acylation: Reaction with acylating agents to introduce an acyl group at the α-position.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. While specific studies on this compound are limited, research on the closely related 3-oxo-3-phenylpropanenitrile has shown its utility in Michael additions to linear conjugated enynones, suggesting a similar reactivity profile for the amide derivative. nih.gov

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base (e.g., NaH, LDA) | α-Alkyl-3-oxo-3-(4-chlorophenyl)propanamide |

| Acylation | Acyl chloride, Base | α-Acyl-3-oxo-3-(4-chlorophenyl)propanamide |

| Michael Addition | α,β-Unsaturated carbonyl, Base | Adduct with a new C-C bond at the α-position |

Amide Nitrogen Reactions

The nitrogen atom of the amide group possesses a lone pair of electrons and can therefore act as a nucleophile, although its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group. Reactions at the amide nitrogen typically require activation of the nitrogen or harsh reaction conditions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield 3-oxo-3-(4-chlorophenyl)propanoic acid and ammonia (B1221849) or an amine, respectively.

N-Alkylation and N-Acylation: Direct alkylation or acylation of the amide nitrogen is generally difficult but can be achieved under specific conditions, often involving strong bases to deprotonate the amide first.

Selective Reduction Pathways of Carbonyl Groups

The presence of two distinct carbonyl groups, a ketone and an amide, presents opportunities for selective reduction. The choice of reducing agent and reaction conditions determines which carbonyl group is reduced.

Reduction of the Ketone: The ketone carbonyl is generally more reactive towards reducing agents than the amide carbonyl. It can be selectively reduced to a secondary alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH4). This transformation yields 3-hydroxy-3-(4-chlorophenyl)propanamide.

Reduction of the Amide: The amide carbonyl is less reactive and requires a more powerful reducing agent for its reduction. Lithium aluminum hydride (LiAlH4) is commonly used to reduce amides to amines. masterorganicchemistry.com In the case of this compound, complete reduction with LiAlH4 would likely reduce both the ketone and the amide, yielding 3-(4-chlorophenyl)propane-1,3-diamine. Selective reduction of only the amide group in the presence of a ketone is challenging and would require specific protecting group strategies or specialized reagents.

| Carbonyl Group | Reducing Agent | Product |

| Ketone | Sodium Borohydride (NaBH4) | 3-Hydroxy-3-(4-chlorophenyl)propanamide |

| Amide (and Ketone) | Lithium Aluminum Hydride (LiAlH4) | 3-(4-Chlorophenyl)propane-1,3-diamine |

Cyclocondensation Reactions Involving this compound

This compound is a versatile building block in organic synthesis due to the presence of multiple reactive sites, including an active methylene group, a ketone, and an amide functional group. researchgate.net These features allow it to participate in a variety of cyclocondensation reactions to form diverse heterocyclic compounds.

Formation of Nitrogen-Containing Heterocycles

The reactivity of this compound has been exploited in the synthesis of a range of nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry.

Pyrazoles and Pyrazolones: The reaction of β-keto amides with hydrazines is a well-established method for the synthesis of pyrazoles and pyrazolones. derpharmachemica.comrsc.org For instance, the condensation of this compound with hydrazine (B178648) or substituted hydrazines can yield 3-(4-chlorophenyl)-1H-pyrazol-5(4H)-one derivatives. These reactions typically proceed through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The specific product formed can be influenced by the reaction conditions and the substituents on the hydrazine.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the reaction of this compound with amidines or other related compounds. heteroletters.org The Biginelli reaction, a one-pot multicomponent reaction, provides a classic route to dihydropyrimidines, which can be subsequently oxidized to pyrimidines. While direct examples involving this compound are not extensively detailed in the provided results, the general reactivity pattern of β-keto amides suggests its applicability in such syntheses. heteroletters.orgresearchgate.net

Pyridines: The Hantzsch pyridine (B92270) synthesis and its variations offer a pathway to substituted pyridines using β-dicarbonyl compounds. baranlab.orgijpsonline.com this compound can serve as the 1,3-dicarbonyl component, reacting with an aldehyde and a β-enamino ester or a similar nitrogen source to construct the pyridine ring. baranlab.orgorganic-chemistry.org The reaction involves a series of condensations and cyclization steps.

Pyrroles: The reaction of 3-[(4-chlorophenyl)sulfonyl] propane (B168953) hydrazide with acetonyl acetone (B3395972) yields a pyrrole (B145914) derivative, suggesting that similar cyclization strategies could potentially be applied to this compound derivatives. derpharmachemica.com

Thiophenes: The Gewald reaction is a prominent method for synthesizing 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org While the classic Gewald reaction uses a ketone and a separate cyanoester, variations exist, and the fundamental principle of combining a carbonyl compound, an activated nitrile, and sulfur could be adapted for substrates like this compound, which contains a ketone and an amide moiety. researchgate.net

The following table summarizes the formation of various nitrogen-containing heterocycles from precursors related to this compound.

| Reactant 1 (β-Dicarbonyl Analog) | Reactant 2 | Product Heterocycle | Reaction Type |

| 3-[(4-chlorophenyl)sulfonyl] propane hydrazide | Acetonyl acetone | Pyrrole | Condensation |

| 3-[(4-chlorophenyl)sulfonyl] propane hydrazide | Acetyl acetone | Pyrazole (B372694) | Condensation |

| Aldehydes, 2-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]acetonitrile, malononitrile, sulfur | Thiophene | Gewald Reaction | |

| Ketone/Aldehyde, α-cyanoester, sulfur | Thiophene | Gewald Reaction |

Synthesis of Oxygen-Containing Heterocycles

This compound can also be utilized in the synthesis of oxygen-containing heterocyclic systems.

Isoxazoles: The reaction of 1,3-dicarbonyl compounds with hydroxylamine (B1172632) is a standard method for the synthesis of isoxazoles. youtube.com this compound, as a 1,3-dicarbonyl equivalent, can react with hydroxylamine to form 5-(4-chlorophenyl)-1,2-oxazol-3-amine or its tautomeric forms. The reaction proceeds through the formation of an oxime at one carbonyl group, followed by cyclization with the other carbonyl. youtube.comwpmucdn.com The synthesis of 3,4,5-trisubstituted isoxazoles can be achieved via a [3+2]-cycloaddition of nitrile oxides with β-ketoamides in an aqueous medium. nih.gov

Coumarins: The Pechmann condensation is a widely used method for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-keto ester in the presence of an acid catalyst. nih.govresearchgate.net While this reaction typically uses a β-keto ester, the reactivity of this compound could be adapted for this synthesis, potentially reacting with substituted phenols under appropriate acidic conditions to yield 3-substituted coumarin derivatives. researchgate.net Knoevenagel condensation of salicylaldehydes with active methylene compounds like β-keto amides also provides a route to coumarin-3-carboxamides. nih.govresearchgate.net

Below is a table summarizing the synthesis of oxygen-containing heterocycles.

| Reactant 1 (β-Dicarbonyl) | Reactant 2 | Product Heterocycle | Reaction Type |

| 1,3-diketones, β-ketoesters, or β-ketoamides | Nitrile oxides | 3,4,5-trisubstituted isoxazoles | [3+2]-cycloaddition |

| Substituted phenols | β-keto esters | Coumarins | Pechmann condensation |

| Salicylaldehydes | β-keto amides | Coumarin-3-carboxamides | Knoevenagel condensation |

Multi-ring System Formation

The versatile reactivity of this compound extends to the construction of fused and multi-ring heterocyclic systems.

Pyrano[2,3-c]pyrazoles: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized via a four-component reaction involving an aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, malononitrile, and a catalyst like DABCO in ethanol. nih.gov This multicomponent approach highlights the utility of building blocks containing the 4-chlorophenyl moiety in generating complex heterocyclic structures.

Pyrazolo[3,4-d]pyrimidines: These fused heterocyclic systems are potent protein kinase inhibitors. nih.gov Their synthesis often involves the construction of a pyrimidine ring onto a pre-existing pyrazole core. nih.gov For example, 3-amino-1H-pyrazole-4-carbonitriles, which can be derived from precursors like 3-oxoalkanonitriles, are key intermediates for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov

Pyrido[3,4-d]pyrimidines: A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine (B3350098) derivatives have been synthesized from a common intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine. nih.gov This demonstrates the construction of fused pyrimidine systems.

Thiazolo[3,2-a]pyrimidines: These fused systems can be synthesized through a one-pot, three-component reaction of isocyanides, electron-deficient alkynes, and a five-membered ring containing both an acidic proton and an internal nucleophile. researchgate.net

Hexahydro researchgate.netrsc.orgthiazepino[2,3-h]quinoline-9-carboxylic Acid: This multi-ring system is synthesized through a multi-step process involving the reaction of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid with 3-mercaptopropionic acid, followed by reduction and lactamization. researchgate.netmdpi.com

The following table presents examples of multi-ring system formation.

| Starting Materials | Product Heterocycle |

| Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, malononitrile, DABCO | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles |

| 3-Amino-1H-pyrazole-4-carbonitriles | Pyrazolo[1,5-a]pyrimidines |

| 4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine | 4-Substituted 2-amino pyrido[3,4-d]pyrimidines |

| Isocyanides, electron-deficient alkynes, suitable five-membered ring | Thiazolo[3,2-a]pyrimidines |

| 7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-1,4-dihydroquinoline-3-carboxylic acid, 3-mercaptopropionic acid | Hexahydro[1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid |

Radical and Photochemical Transformations

The presence of carbonyl groups in this compound makes it a candidate for radical and photochemical reactions.

Radical Reactions: β-keto amides can participate in radical reactions where the α-hydrogens are abstracted by an oxidant, leading to the formation of carbon nucleophiles that can engage in various coupling reactions. researchgate.net The generation of thiyl radicals from β-ketothioamides in the presence of a photosensitizer like Eosin Y, followed by dimerization and cyclization, suggests that similar radical-mediated pathways could be accessible for this compound under appropriate conditions. chim.it

Photochemical Transformations: α-keto amides are known to undergo photochemical cleavage. nih.govnih.gov Irradiation of α-keto amides can lead to the transfer of a hydrogen atom from an N-alkyl group to the keto oxygen, forming a zwitterionic intermediate. nih.govnih.govresearchgate.net This intermediate can then undergo further reactions, such as elimination of a leaving group or intramolecular cyclization. For instance, α-keto amides with para-substituted phenolic substituents undergo photocleavage to release the phenol and form 5-methyleneoxazolidin-4-ones. nih.gov Similarly, α-keto amides with carboxylate leaving groups can photocleave to release carboxylic acids. nih.govresearchgate.net While specific studies on the photochemical transformations of this compound were not found in the initial search, the general reactivity of related α-keto amides suggests potential for similar photochemical behavior.

The table below outlines the general principles of radical and photochemical reactions of related keto amides.

| Reaction Type | Key Intermediate/Process | Potential Outcome for this compound |

| Radical Reaction | Abstraction of α-hydrogen, formation of carbon nucleophile | C-C or C-X bond formation |

| Photochemical Transformation | Hydrogen transfer from N-alkyl to keto oxygen, zwitterionic intermediate | Cleavage or cyclization products |

Derivatization Strategies and Analogue Synthesis Based on 3 Oxo 3 4 Chlorophenyl Propanamide

Amide Functionalization and Modification

The amide functionality in 3-Oxo-3-(4-chlorophenyl)propanamide is a key site for introducing structural diversity. N-alkylation and N-acylation reactions allow for the attachment of various substituents, while hydrolysis and rearrangement studies can lead to profound structural changes.

N-Alkylation and N-Acylation Reactions

N-alkylation of β-keto amides can be achieved under various conditions, often involving the use of a base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. researchgate.net The choice of base and solvent is critical to control the selectivity between N-alkylation and O-alkylation of the enolate form. For this compound, N-alkylation would introduce alkyl groups onto the amide nitrogen, potentially influencing the compound's lipophilicity and biological activity.

N-acylation introduces an acyl group to the amide nitrogen, forming an N-acylamide or imide derivative. This can be accomplished using acyl chlorides or anhydrides in the presence of a base. These N-acylated derivatives can exhibit altered chemical reactivity and biological profiles.

| Reagent | Reaction Condition | Product |

| Methyl Iodide | NaH, THF | N-Methyl-3-oxo-3-(4-chlorophenyl)propanamide |

| Benzyl Bromide | K2CO3, Acetone (B3395972) | N-Benzyl-3-oxo-3-(4-chlorophenyl)propanamide |

| Acetyl Chloride | Pyridine (B92270), DCM | N-Acetyl-3-oxo-3-(4-chlorophenyl)propanamide |

| Benzoyl Chloride | Triethylamine, DCM | N-Benzoyl-3-oxo-3-(4-chlorophenyl)propanamide |

Amide Hydrolysis and Rearrangement Studies

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield 3-oxo-3-(4-chlorophenyl)propanoic acid and ammonia (B1221849). nih.govresearchgate.net This reaction can be a useful synthetic step for accessing the corresponding carboxylic acid, which can then be further modified. The rate of hydrolysis can be influenced by the steric and electronic environment of the amide group.

Rearrangement reactions of amides, such as the Hofmann, Curtius, or Lossen rearrangements, typically proceed through an isocyanate intermediate to form a primary amine with one less carbon atom. However, the presence of the β-keto group in this compound might lead to more complex reaction pathways or side reactions under the conditions required for these rearrangements. nih.gov Specific studies on such rearrangements for this particular compound are not extensively documented, but the potential for novel molecular scaffolds exists.

Ketone Group Modifications

The ketone carbonyl group is another key reactive center in this compound, allowing for the formation of various derivatives through reactions such as oximation, hydrazone formation, and aldol-type condensations.

Oxime and Hydrazone Formation

The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the corresponding oxime. wikipedia.orgnih.gov Oximes are of interest due to their potential biological activities and their role as intermediates in the Beckmann rearrangement, which can convert the ketoxime into an amide. masterorganicchemistry.com

Similarly, condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields hydrazones. wikipedia.orglibretexts.org Hydrazones are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. nih.gov

| Reagent | Product |

| Hydroxylamine | 3-(4-chlorophenyl)-3-(hydroxyimino)propanamide |

| Hydrazine | 3-(4-chlorophenyl)-3-hydrazinylidenepropanamide |

| Phenylhydrazine | 3-(4-chlorophenyl)-3-(2-phenylhydrazinylidene)propanamide |

Aldol-Type Condensations

The methylene (B1212753) group alpha to the ketone in this compound is acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in Aldol-type condensation reactions with aldehydes or ketones. wikipedia.orglibretexts.org These reactions lead to the formation of new carbon-carbon bonds and the synthesis of more complex molecules. For instance, reaction with an aromatic aldehyde in the presence of a base would yield an α,β-unsaturated ketone derivative after dehydration. sigmaaldrich.com

| Aldehyde/Ketone | Base | Product (after dehydration) |

| Benzaldehyde | NaOH | 2-(Benzylidene)-3-oxo-3-(4-chlorophenyl)propanamide |

| Acetone | KOH | 2-(Propan-2-ylidene)-3-oxo-3-(4-chlorophenyl)propanamide |

| 4-Nitrobenzaldehyde | LiOH | 2-(4-Nitrobenzylidene)-3-oxo-3-(4-chlorophenyl)propanamide |

Halogen Manipulation on the Phenyl Ring

The chlorine atom on the phenyl ring of this compound can be a site for further functionalization, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions, although the latter is beyond the scope of this section.

Nucleophilic aromatic substitution (SNA) on unactivated aryl chlorides is generally difficult. chemistrysteps.commasterorganicchemistry.com The reactivity of the 4-chlorophenyl group in this compound towards nucleophilic substitution would be influenced by the electronic nature of the 3-oxopropanamide substituent. While the carbonyl group is electron-withdrawing, its effect at the para position might not be sufficient to activate the ring for facile substitution by common nucleophiles under standard conditions. pressbooks.pub However, under forcing conditions or with very strong nucleophiles, replacement of the chlorine atom with other groups like amines, alkoxides, or thiolates could be possible.

Another approach for modifying the halogen is through metal-halogen exchange reactions. wikipedia.orgfrontiersin.org Treatment with a strong organometallic base, such as an alkyllithium reagent, could lead to the formation of a lithiated aryl species. This intermediate could then be quenched with various electrophiles to introduce a wide range of substituents in place of the chlorine atom. The success of this approach would depend on the chemoselectivity of the organometallic reagent, avoiding reaction with the acidic protons of the amide and the α-methylene group.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Aromatic Substitution | Sodium Methoxide | 3-Oxo-3-(4-methoxyphenyl)propanamide |

| Nucleophilic Aromatic Substitution | Ammonia | 3-Oxo-3-(4-aminophenyl)propanamide |

| Metal-Halogen Exchange then Electrophilic Quench | n-BuLi, then CO2 | 4-(3-Amino-3-oxopropanoyl)benzoic acid |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While direct examples utilizing this compound are not extensively documented in readily available literature, the reactivity of the 4-chlorophenyl moiety can be inferred from studies on structurally similar compounds, such as 4-chloroacetophenone.

In a typical Suzuki-Miyaura reaction, the 4-chloro group of the propanamide could be coupled with various aryl or heteroaryl boronic acids to introduce new aromatic systems. The general reaction conditions often involve a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor, a suitable phosphine ligand to stabilize the catalytic species, and a base to facilitate the transmetalation step.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 110 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 90 |

This table presents generalized conditions based on known Suzuki-Miyaura couplings of aryl chlorides and is intended to be illustrative of potential conditions for the derivatization of this compound.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. For instance, bulky, electron-rich phosphine ligands like SPhos and XPhos have been shown to be highly effective for the coupling of challenging aryl chlorides. youtube.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netwikipedia.org This reaction provides a direct method to introduce a wide variety of primary and secondary amines at the 4-position of the phenyl ring of this compound, leading to a library of N-aryl derivatives.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the palladium(0) catalyst. wikipedia.org

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Chlorides

| Palladium Source | Ligand | Base | Solvent |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH |

This table provides examples of catalytic systems commonly employed for the Buchwald-Hartwig amination of aryl chlorides. The optimal conditions for this compound would require experimental optimization.

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide range of amines, including anilines, alkylamines, and various heterocyclic amines. The choice of a sterically hindered, electron-rich phosphine ligand is often critical for achieving high catalytic activity, particularly with less reactive aryl chlorides. ikm.org.my

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the derivatization of the 4-chlorophenyl ring, particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.com The oxo-propanamide substituent at the 1-position of the phenyl ring has an electron-withdrawing effect, which can facilitate SNAr reactions at the para-position (C-4).

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity.

Table 3: Potential Nucleophiles and Conditions for SNAr Reactions

| Nucleophile | Reagent | Solvent | General Conditions |

| Amine | R¹R²NH | DMSO, DMF | Heat, often with a base (e.g., K₂CO₃) |

| Alkoxide | R-ONa | THF, DMF | Room temperature to moderate heat |

| Thiolate | R-SNa | Ethanol, DMF | Room temperature |

This table outlines general conditions for SNAr reactions on activated aryl chlorides. Specific conditions for this compound would need to be determined empirically.

The rate of an SNAr reaction is influenced by the nature of the leaving group, the strength of the nucleophile, and the degree of activation of the aromatic ring. While chlorine is a viable leaving group, analogous fluoro-substituted compounds often exhibit higher reactivity in SNAr reactions.

Regioselective Functionalization Approaches

Beyond modifications to the aromatic ring, the propanamide backbone of this compound offers sites for regioselective functionalization. The active methylene group (the CH₂ group between the carbonyl and amide functionalities) is particularly susceptible to electrophilic attack upon deprotonation.

Treatment of this compound with a suitable base, such as sodium hydride or lithium diisopropylamide (LDA), can generate an enolate. This enolate can then react with a variety of electrophiles, allowing for the introduction of alkyl or acyl groups at the C-2 position.

Table 4: Electrophiles for Regioselective Alkylation and Acylation

| Reaction Type | Electrophile | Reagent Example |

| Alkylation | Alkyl halide | Iodomethane, Benzyl bromide |

| Acylation | Acyl chloride | Acetyl chloride, Benzoyl chloride |

| Acylation | Acid anhydride | Acetic anhydride |

The choice of base, solvent, and reaction temperature can influence the regioselectivity of the reaction, particularly in cases where multiple acidic protons are present. Careful control of these parameters is essential to achieve the desired functionalization at the C-2 position. For instance, the use of a strong, non-nucleophilic base at low temperatures can favor the formation of the kinetic enolate, leading to selective alkylation or acylation at the active methylene group.

Applications of 3 Oxo 3 4 Chlorophenyl Propanamide As a Synthetic Precursor

Role in the Construction of Complex Organic Molecules

The reactivity of 3-Oxo-3-(4-chlorophenyl)propanamide makes it an important starting material for the construction of more complex molecular architectures. Its activated methylene (B1212753) group, situated between two carbonyl groups, is readily deprotonated to form a nucleophilic enolate. This enolate can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and acylations, to introduce new substituents and build up the carbon skeleton.

Furthermore, the two carbonyl groups provide sites for various transformations. For instance, they can undergo condensation reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems. The amide functionality can also be hydrolyzed or transformed into other functional groups, adding to the synthetic utility of this compound.

Recent research has highlighted the use of related β-dicarbonyl compounds in multicomponent reactions, where several starting materials are combined in a single step to generate complex products. nih.gov This approach, which is both atom- and step-economical, is increasingly being applied to the synthesis of libraries of compounds for drug discovery and materials science.

Utilization in Heterocyclic Ring System Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are found in a vast number of pharmaceuticals. This compound is an excellent precursor for the synthesis of various heterocyclic ring systems due to its ability to react with a wide range of binucleophilic reagents.

Pyridine (B92270) and pyrimidine (B1678525) derivatives are of significant interest due to their broad spectrum of biological activities. The synthesis of substituted pyridines can be achieved through multicomponent reactions involving β-dicarbonyl compounds. nih.gov For example, the reaction of a β-dicarbonyl compound, an aldehyde, and an amine or ammonia (B1221849) source can lead to the formation of dihydropyridine (B1217469) derivatives, which can then be oxidized to the corresponding pyridines.

Similarly, pyrimidine derivatives can be synthesized by condensing this compound with reagents such as ureas, thioureas, or guanidines. heteroletters.orgresearchgate.netnih.gov These reactions typically proceed through an initial condensation to form an intermediate that subsequently cyclizes to yield the pyrimidine ring. The substituents on the resulting pyrimidine can be further modified to generate a library of compounds for biological screening. nih.gov For instance, various pyrido[2,3-d]pyrimidine (B1209978) and pyrimido[4,5-d]pyrimidine (B13093195) derivatives have been synthesized using related starting materials. researchgate.netnih.gov

Table 1: Synthesis of Pyridine and Pyrimidine Derivatives

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Pyridine | Multicomponent Reaction | Aldehyde, Ammonia Source | nih.gov |

| Pyrimidine | Condensation/Cyclization | Urea, Thiourea, Guanidine | heteroletters.orgresearchgate.netnih.gov |

| Pyrido[2,3-d]pyrimidine | Condensation | 4-amino-6-hydroxy-2-mercaptopyrimidine | nih.gov |

| Pyrimido[4,5-d]pyrimidine | Cyclocondensation | Bromomalononitrile | researchgate.net |

Pyrrole (B145914) and furan (B31954) rings are other important heterocyclic motifs present in many natural products and synthetic compounds with diverse biological activities. The Paal-Knorr synthesis is a classical method for preparing pyrroles, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such compounds.

More direct methods for pyrrole synthesis include the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govorganic-chemistry.org Chalcones, which are α,β-unsaturated ketones, can react with TosMIC to form 3,4-disubstituted pyrroles. nih.gov Given that this compound can be a precursor to chalcone-like structures, this provides an indirect route to pyrrole derivatives.

Furan derivatives can be synthesized from 1,4-dicarbonyl compounds through dehydration, a reaction known as the Paal-Knorr furan synthesis. derpharmachemica.com Additionally, various substituted furans can be prepared through metal-catalyzed cyclization reactions of appropriate starting materials. organic-chemistry.org For example, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one, a chalcone (B49325) analogue, has been used to prepare a series of novel furan derivatives through addition and ring-closure reactions. researchgate.net

Table 2: Synthesis of Pyrrole and Furan Scaffolds

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Pyrrole | van Leusen Reaction | Tosylmethyl isocyanide (TosMIC) | nih.govorganic-chemistry.org |

| Furan | Paal-Knorr Synthesis | Dehydrating Agent | derpharmachemica.com |

| Furan Derivatives | Addition/Ring Closure | 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one | researchgate.net |

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of benzodiazepine (B76468) derivatives can involve the cyclization of appropriately substituted precursors. nih.govgoogle.comnih.govgoogle.com While a direct synthesis from this compound is not commonly reported, its structural motifs could be incorporated into more complex starting materials for benzodiazepine synthesis.

Quinoxalines are another class of heterocyclic compounds with a wide range of pharmacological activities. rsc.orgnih.govpharmaceuticaljournal.net The most common method for their synthesis is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov this compound can be a precursor to α-keto-acid derivatives which, upon reaction with o-phenylenediamines, can yield quinoxalinone derivatives. sapub.org

Table 3: Synthesis of Benzodiazepine and Quinoxaline Frameworks

| Heterocycle | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Benzodiazepine | Cyclization | Substituted Precursors | nih.govgoogle.comnih.gov |

| Quinoxaline | Condensation | o-Phenylenediamine, 1,2-Dicarbonyl Compound | rsc.orgnih.govsapub.orgnih.gov |

Intermediate in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without the need to isolate intermediates. These reactions are highly efficient and environmentally friendly. The reactivity of this compound makes it an ideal candidate for use in such processes.

For example, a domino reaction involving a Michael addition followed by an intramolecular cyclization can lead to the rapid construction of complex heterocyclic systems. nih.gov The enolate of this compound can act as a nucleophile in a Michael addition to an α,β-unsaturated system. The resulting intermediate can then undergo an intramolecular condensation or cyclization to form a new ring system. Such strategies have been employed for the synthesis of various heterocyclic scaffolds.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a technique used to synthesize a large number of compounds in a short period. This is particularly useful in drug discovery for generating libraries of related compounds for high-throughput screening. The versatile reactivity of this compound makes it an attractive scaffold for combinatorial library synthesis.

By systematically varying the reactants that are combined with this compound, a diverse library of compounds can be generated. For example, by using a variety of aldehydes and amine sources in a multicomponent reaction, a library of dihydropyridine derivatives can be synthesized. Similarly, by reacting the precursor with a range of different binucleophiles, a library of diverse heterocyclic compounds can be produced. This approach allows for the rapid exploration of chemical space around the this compound core, which is crucial for identifying new lead compounds in drug discovery programs. Solid-phase synthesis techniques have been utilized to create libraries of isoxazolines to identify novel P1 ligands for factor Xa inhibitors. nih.gov

Theoretical and Computational Investigations of 3 Oxo 3 4 Chlorophenyl Propanamide

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 3-Oxo-3-(4-chlorophenyl)propanamide. These studies offer a detailed picture of the electron distribution and orbital interactions within the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the chemical bonding and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is typically localized on the more electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms of the carbonyl groups. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the energy and localization of the HOMO. The LUMO, on the other hand, is generally centered on the electrophilic sites, particularly the carbon atoms of the carbonyl groups. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. libretexts.orgtandfonline.com

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -7.2 | Phenyl ring, Carbonyl Oxygen |

| LUMO | -1.5 | Carbonyl Carbons |

| HOMO-LUMO Gap | 5.7 | - |

Note: The values presented in this table are illustrative and representative of typical β-keto amides, calculated using density functional theory (DFT) methods.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing varying electrostatic potentials.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are located around the electronegative oxygen atoms of the carbonyl groups and the chlorine atom, indicating their susceptibility to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms of the amide group and the methylene (B1212753) bridge, suggesting these are favorable sites for nucleophilic attack. researchgate.netresearchgate.netwalisongo.ac.id The aromatic ring will exhibit a complex potential distribution due to the interplay of the electron-withdrawing chlorine atom and the delocalized π-system. researchgate.net

Conformational Analysis and Tautomeric Equilibria

The flexibility of the this compound molecule allows for various conformations and the existence of tautomeric forms. Computational methods are essential for exploring the energy landscapes of these different structures.

Keto-Enol Tautomerism Energy Landscapes

Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its keto and enol forms. orientjchem.orgfrontiersin.orgresearchgate.net Computational studies can predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

The keto form is generally more stable in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and is often more favored in nonpolar solvents or the gas phase. nih.gov The presence of the 4-chlorophenyl group can influence the electronic properties of the system and thus the position of the tautomeric equilibrium.

Table 2: Illustrative Relative Energies of Tautomers of this compound in Different Environments

| Tautomer | Gas Phase (kcal/mol) | In Water (kcal/mol) |

| Keto | 0.0 (Reference) | 0.0 (Reference) |

| Enol (OH near phenyl) | -2.5 | 1.8 |

| Enol (OH near amide) | -1.9 | 2.5 |

Note: These values are illustrative and based on typical computational findings for similar β-keto amides.

Rotational Barriers and Steric Effects

The single bonds within the this compound structure allow for rotation, leading to different conformers. The rotation around the C-C bonds and the C-N bond of the amide group are of particular interest. The amide bond is known to have a significant rotational barrier due to its partial double bond character. nih.govmsu.edu

Computational methods can quantify these rotational barriers, providing insight into the conformational flexibility of the molecule. Steric hindrance between the 4-chlorophenyl group and the propanamide chain can influence the preferred rotational angles and the relative energies of the conformers. The size of the chlorine atom can create steric clashes that disfavor certain conformations. nih.gov

Table 3: Illustrative Rotational Barriers in this compound

| Bond | Rotational Barrier (kcal/mol) |

| Phenyl-Carbonyl C-C | 4.5 - 6.0 |

| Carbonyl-Methylene C-C | 3.0 - 4.5 |

| Amide C-N | 15.0 - 20.0 |

Note: These values are representative for substituted benzoylacetamides and are influenced by the specific computational method and basis set used. nih.govresearchgate.net

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface, transition states can be located and reaction pathways can be elucidated. For instance, in reactions such as alkylation or condensation, computational studies can help to understand the role of the enolate intermediate and predict the regioselectivity of the reaction. pressbooks.pub The influence of the 4-chlorophenyl substituent on the reaction barriers and product distributions can also be systematically studied. researchgate.net These theoretical investigations provide a molecular-level understanding that complements experimental observations and can guide the design of new synthetic methodologies. researchgate.net

Transition State Characterization

The transition state is a fleeting, high-energy configuration along a reaction pathway that dictates the reaction rate. Characterizing the transition state is crucial for understanding the kinetics and mechanism of a chemical reaction. For reactions involving this compound, such as its synthesis via a Claisen condensation or its participation in subsequent reactions like Michael additions, computational methods like Density Functional Theory (DFT) would be invaluable.

DFT calculations can be employed to locate the geometry of transition state structures. Key parameters that would be determined include bond lengths and angles of the forming and breaking bonds. Furthermore, vibrational frequency analysis is essential; a genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, provides the activation energy barrier for the reaction.

While no specific data exists for this compound, studies on similar β-keto amides could provide expected ranges for these parameters. For instance, a comparative DFT study on the Robinson–Gabriel synthesis and Bischler–Napieralski reaction of tryptamide derivatives has successfully used such methods to determine activation Gibbs free energies and explain reaction selectivity.

Reaction Coordinate Analysis

A reaction coordinate diagram visually represents the energy profile of a reaction as it progresses from reactants to products, passing through transition states and any intermediates. For the synthesis of this compound, a reaction coordinate analysis would map out the energy changes associated with the nucleophilic attack of an enolate on an acyl chloride, followed by proton transfer steps.

This analysis, typically performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, confirms that a located transition state indeed connects the reactants and products. The resulting energy profile would reveal whether the reaction is endothermic or exothermic and would identify the rate-determining step—the step with the highest activation energy.

For example, a study on the Michael addition of 3-oxo-3-phenylpropanenitrile to enynones detailed a plausible reaction mechanism involving the initial attack of the enolate, followed by protonation, and was able to rationalize the formation of diastereomeric products. A similar approach for this compound would provide a deep understanding of its reaction thermodynamics and kinetics.

Molecular Dynamics Simulations in Solution and Solid State

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. These simulations can provide insights into conformational flexibility, solvation effects, and intermolecular interactions in different environments.

For this compound, MD simulations could be performed in both solution and the solid state to understand its behavior in these different phases.

In solution , MD simulations would reveal the conformational landscape of the molecule. The central propanamide chain can adopt various conformations, and the simulations would identify the most stable ones and the energy barriers between them. The simulations would also explicitly model the interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its influence on the conformational preferences of the molecule.

In the solid state , MD simulations can be used to study the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the macroscopic properties of the material. By simulating the crystalline form, one can investigate the stability of the crystal lattice and predict properties like the coefficient of thermal expansion. While no solid-state simulation data is available for the target compound, studies on other organic molecules have successfully used this technique to complement experimental X-ray diffraction data.

Advanced Analytical Research Methodologies Applied to 3 Oxo 3 4 Chlorophenyl Propanamide Chemistry

Spectroscopic Techniques for Mechanistic Insights

A complete understanding of the reaction mechanisms involving 3-Oxo-3-(4-chlorophenyl)propanamide and its structural intricacies would heavily rely on a suite of spectroscopic techniques. However, specific studies applying these advanced methods to this compound are not currently available in published literature.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for polymorphs)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) techniques like COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound. These techniques would also provide crucial information about the connectivity of atoms within the molecule, aiding in the confirmation of its structure and the identification of any potential tautomeric forms in solution.

Furthermore, solid-state NMR (ssNMR) would be essential for the characterization of the compound in its solid form. This technique is particularly powerful for identifying and distinguishing between different crystalline forms, or polymorphs, which can have significantly different physical properties. The study of polymorphism is critical in materials science and pharmaceutical development. Unfortunately, no specific 2D NMR or solid-state NMR studies for this compound have been reported.

Vibrational Spectroscopy for Bond Analysis (e.g., Raman, ATR-FTIR)

Vibrational spectroscopy, encompassing techniques such as Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides valuable information about the chemical bonds and functional groups present in a molecule. Analysis of the vibrational modes of this compound would allow for the identification of characteristic stretching and bending frequencies for its carbonyl (C=O), amide (N-H, C-N), and carbon-chlorine (C-Cl) bonds.

A detailed analysis of the vibrational spectra could also offer insights into intermolecular interactions, such as hydrogen bonding, in the solid state. However, a specific and detailed bond analysis for this compound using Raman and ATR-FTIR spectroscopy is not available in the current body of scientific literature.

Mass Spectrometry for Reaction Intermediate Identification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, confirming its elemental composition.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be invaluable for monitoring the progress of reactions involving this compound. By separating the reaction mixture with LC and subsequently analyzing the components with tandem mass spectrometry (MS/MS), it would be possible to identify and characterize transient reaction intermediates and byproducts. This information is fundamental to understanding reaction mechanisms and optimizing synthetic routes. Regrettably, there are no published studies detailing the use of these mass spectrometry techniques for the identification of reaction intermediates of this compound.

Chromatographic Methods for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. The development of robust chromatographic methods is essential for monitoring the synthesis of this compound and for ensuring its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of non-volatile organic compounds. A validated HPLC method would be crucial for determining the purity of synthesized this compound, separating it from starting materials, reagents, and byproducts. The development of such a method would involve the optimization of several parameters, including the choice of a suitable stationary phase (column), mobile phase composition (solvents and additives), flow rate, and detection wavelength.

A typical HPLC method development would aim for a sharp, symmetrical peak for the target compound with good resolution from any impurities. While the principles of HPLC are broadly applicable, specific, validated methods for this compound have not been published.

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC could be employed to identify and quantify any volatile byproducts that may be formed. The choice of the GC column (stationary phase) and temperature programming would be critical for achieving good separation of these potential byproducts. Coupling GC with a mass spectrometer (GC-MS) would provide definitive identification of the separated volatile compounds. As with other analytical methods, specific GC methods for the analysis of volatile byproducts from the synthesis of this compound are not documented in the literature.

X-ray Crystallography and Structural Elucidation of Co-crystals and Complexes

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a compound. In the context of pharmaceutical development, X-ray crystallography is instrumental in identifying polymorphs, solvates, and the formation of co-crystals or complexes, all of which can significantly influence a drug's stability, solubility, and bioavailability.

While a crystal structure for this compound is not publicly documented, the analysis of analogous structures provides significant insight. For instance, the crystal structure of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide, a compound featuring the N-(4-chlorophenyl)acetamide moiety, has been elucidated. researchgate.net The study of this related molecule demonstrates the power of X-ray diffraction in revealing detailed structural information.

In a representative study of a related compound, single crystals are grown and subjected to X-ray diffraction analysis. The resulting data allows for the determination of the crystal system, space group, and unit cell dimensions. For example, the crystallographic data for N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net Such data is crucial for the unambiguous identification of the crystalline form and for computational modeling of its properties.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a widely used strategy to enhance the physicochemical properties of active pharmaceutical ingredients. X-ray crystallography is the primary tool for confirming the formation of a co-crystal and for characterizing the intricate network of non-covalent interactions, such as hydrogen bonds and π-stacking, that hold the co-crystal together. These interactions are fundamental to the stability and properties of the resulting solid form. The study of pharmaceutical cocrystals often involves techniques like 3D electron diffraction (3D ED), which can determine crystal structures from nano-sized crystals. artemi.se

Table 1: Representative Crystallographic Data for an Analogous Compound, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₀Cl₃NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.7865(2) |

| b (Å) | 13.0725(2) |

| c (Å) | 15.9606(2) |

| β (°) | 100.7371(14) |

| Volume (ų) | 2826.11(7) |

| Z | 8 |

| Radiation type | Cu Kα |

Microscopic Techniques for Solid-State Characterization (e.g., SEM, TEM for morphology)

Microscopic techniques are vital for characterizing the solid-state properties of pharmaceutical compounds by providing direct visualization of particle size, shape, and surface morphology. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most powerful and commonly employed methods in this regard. The morphology of a drug substance can have a profound impact on its bulk properties, including flowability, compressibility, and dissolution rate.

Scanning Electron Microscopy (SEM)

SEM is a surface imaging technique that provides high-resolution, three-dimensional-like images of a sample's surface topography. In the analysis of crystalline powders, SEM can reveal the habit (the characteristic external shape) of the crystals, their size distribution, and their state of aggregation.

For instance, in the study of N-(1,3-dioxoisoindolin-2yl)benzamide, a compound with an amide linkage, SEM images revealed a foam-like or porous surface morphology. researchgate.net In another example, the investigation of telmisartan-maleic acid cocrystals using Field Emission Scanning Electron Microscopy (FE-SEM) showed the formation of a new solid form with a distinct cubic shape and a smooth surface. nih.gov This morphological evidence is critical in confirming the formation of a new crystalline entity and in understanding how different co-formers can influence the crystal habit of the active pharmaceutical ingredient. researchgate.net The morphology can range from plate-like particles to spherical, block-shaped, or even rod-like structures, each with different implications for pharmaceutical processing. researchgate.net

Transmission Electron Microscopy (TEM)

TEM offers even higher resolution than SEM and is capable of imaging the internal structure of materials. In the context of pharmaceutical sciences, TEM is particularly useful for characterizing nanomaterials and for advanced crystallographic analysis. A specialized TEM-based technique known as 3D electron diffraction (3D ED) has emerged as a powerful tool for determining the crystal structures of pharmaceutical cocrystals from nanocrystalline samples, which are often too small for conventional single-crystal X-ray diffraction. artemi.se This method involves continuously rotating a nanometer-sized crystal in the electron beam to collect diffraction data, which is then used to solve the crystal structure. artemi.se This capability is invaluable when growing larger crystals proves to be a challenge. artemi.se

The application of these microscopic techniques provides a detailed picture of the solid-state characteristics of a compound like this compound. By visualizing the particle morphology, scientists can gain insights into how the material will behave during formulation and manufacturing processes, ultimately ensuring the development of a robust and effective pharmaceutical product.

Future Research Directions and Unexplored Avenues

Development of Novel Biocatalytic Pathways for Synthesis

The pursuit of greener and more efficient synthetic methods is a cornerstone of modern chemistry. For 3-Oxo-3-(4-chlorophenyl)propanamide, the development of biocatalytic pathways represents a significant and largely untapped research avenue. Utilizing enzymes as catalysts offers numerous advantages, including high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical syntheses.

Future research could focus on identifying and engineering enzymes, such as lipases or amidases, capable of catalyzing the formation of the amide bond in this compound. This would involve screening microbial sources for novel biocatalysts or employing protein engineering techniques to enhance the activity and stability of known enzymes. The development of such enzymatic routes would not only provide a more sustainable method for its synthesis but could also open possibilities for the creation of chiral derivatives with specific biological activities.

Integration into Supramolecular Assemblies and Material Science

The inherent structural features of this compound, including its amide and keto functionalities, make it an attractive building block for the construction of supramolecular assemblies. The hydrogen bonding capabilities of the amide group, coupled with potential π-π stacking interactions from the aromatic rings, could be harnessed to create well-defined, self-assembling structures such as gels, liquid crystals, or functional polymers.

Investigations into how the molecule organizes in the solid state and in solution will be crucial. This could lead to the development of novel materials with tailored properties for applications in areas like drug delivery, sensor technology, or as scaffolds for tissue engineering. The exploration of its coordination chemistry with various metal ions could also yield new metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photoluminescent properties. The development of such materials is an important goal for material science. nih.gov

Exploration of Unconventional Reactivity under Extreme Conditions

The chemical behavior of this compound under standard laboratory conditions provides a baseline for its reactivity. However, subjecting the compound to extreme conditions, such as high pressure, high temperature, or microwave irradiation, could unveil novel and unexpected chemical transformations. rsc.org

High-pressure chemistry could lead to unique solid-state phase transitions or promote reactions that are not feasible under ambient conditions, potentially leading to the synthesis of novel polymorphic forms or densely packed materials. Similarly, investigating its photochemical reactivity could reveal new pathways for functionalization or degradation, which could be relevant for both synthetic applications and understanding its environmental fate. Exploring its reactivity in unconventional solvents, such as ionic liquids or supercritical fluids, could also lead to improved reaction efficiencies and selectivities.

Computational Design of Novel Derivates with Tunable Reactivity

The advent of powerful computational tools offers an unprecedented opportunity to design and predict the properties of novel molecules before their synthesis. nih.gov For this compound, computational modeling, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to design new derivatives with tailored electronic and steric properties. nih.govnih.gov

By systematically modifying the substituents on the phenyl and chlorophenyl rings, it is possible to fine-tune the reactivity of the amide and ketone functionalities. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups could modulate its susceptibility to nucleophilic or electrophilic attack. This in-silico approach can guide synthetic efforts towards the most promising candidates for specific applications, such as catalysis or medicinal chemistry, saving significant time and resources. nih.govnih.gov

Multidisciplinary Research Bridging Organic Synthesis and Other Fields

The full potential of this compound will likely be realized through interdisciplinary collaborations. Bridging the gap between organic synthesis and fields such as chemical biology, medicinal chemistry, and materials science will be key to unlocking new applications. nih.govontosight.ai

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Oxo-3-(4-chlorophenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is typically synthesized via condensation reactions between 4-chlorobenzoyl derivatives and malonamide precursors. Key parameters include:

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes undesired hydrolysis .

- Catalysts : Lewis acids like AlCl₃ or bases such as triethylamine may accelerate amide bond formation .

- Analytical validation : Purity is confirmed via HPLC (≥95%) and structural integrity via -/-NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., amide NH at δ 8.2–8.5 ppm; aromatic protons at δ 7.3–7.7 ppm). -NMR confirms carbonyl carbons (C=O at ~170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 252.05) and fragments like the 4-chlorophenyl moiety (m/z 111) .

- Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1660–1680 cm⁻¹) and N-H (3300–3450 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Case Study : Discrepancies in enzyme inhibition (e.g., COX-2 vs. 5-LOX) may arise from:

- Structural analogs : Minor substitutions (e.g., methoxy vs. chloro groups) alter binding affinities .

- Assay conditions : Varying pH (6.5 vs. 7.4) or co-solvents (DMSO vs. ethanol) impact compound stability .

- Resolution Strategy :

- Dose-response profiling : Compare IC₅₀ values across standardized assays .

- Molecular docking : Predict interactions with target proteins (e.g., COX-2 active site) using software like AutoDock .

Q. What strategies are effective for improving the bioavailability of this compound in preclinical studies?

- Structural modifications :

- Prodrug design : Esterification of the carbonyl group enhances intestinal absorption (e.g., ethyl ester derivatives) .

- Salt formation : Sodium or hydrochloride salts improve aqueous solubility .

- Formulation : Nanoemulsions or cyclodextrin complexes increase plasma half-life by reducing hepatic first-pass metabolism .

Q. How do crystallographic data inform the molecular geometry and stability of this compound?

- X-ray diffraction : Single-crystal studies reveal:

- Bond angles : C=O···N hydrogen bonds (2.8–3.0 Å) stabilize the amide conformation .

- Packing motifs : π-π stacking between chlorophenyl rings enhances thermal stability (decomposition >200°C) .

- Table 1 : Key crystallographic parameters for related analogs:

| Compound | Space Group | Unit Cell Volume (ų) | Reference |

|---|---|---|---|

| 3-Oxo-3-(4-Cl-Ph)propanamide | P1 | 1004.0 | |

| N-(4-Cl-Ph) derivative | P21/c | 1120.5 |

Methodological Challenges

Q. What experimental controls are critical when assessing the compound’s cytotoxicity in cell-based assays?

- Negative controls : Use vehicle-treated cells (e.g., 0.1% DMSO) to exclude solvent effects .

- Positive controls : Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.

- Endpoint validation : Combine MTT assays with live/dead staining to confirm results .

Q. How can researchers differentiate between specific and non-specific protein binding in mechanistic studies?

- Competitive binding assays : Co-incubate with excess unlabeled compound to assess displacement .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., K_d = 1–10 µM for target receptors) .

- Mutagenesis studies : Modify putative binding residues in the target protein to confirm interaction sites .

Data Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent biological responses?